molecular formula C5H8BrN3 B1375864 5-bromo-1-propyl-1H-1,2,4-triazole CAS No. 64907-53-5

5-bromo-1-propyl-1H-1,2,4-triazole

Cat. No. B1375864
CAS RN: 64907-53-5
M. Wt: 190.04 g/mol
InChI Key: XWVHCGNAOYDRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-1-propyl-1H-1,2,4-triazole” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole ring is a heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . In one study, the synthesis of a 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivative was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted with a bromo group at the 5-position and a propyl group at the 1-position .


Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, are known to participate in various chemical reactions . They can react with different reagents to form a variety of derivatives, which can exhibit different physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-1-propyl-1H-1,2,4-triazole and its derivatives have been extensively studied for their synthesis and chemical properties. For example, Khaliullin et al. (2018) explored the synthesis of 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, demonstrating the versatility in functionalizing these compounds (Khaliullin, Klen, & Makarova, 2018). Similarly, Rezki et al. (2017) reported on the synthesis of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain, highlighting their potential in developing compounds with varied properties (Rezki et al., 2017).

Biological Activities

1,2,4-Triazole derivatives, including this compound, are notable for a range of biological activities. Bigdan (2021) investigated the antimicrobial activity of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, indicating their potential in antimicrobial applications (Bigdan, 2021). Additionally, the work by Ustabaş et al. (2020) on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one highlights its antimicrobial activity, further underscoring the significance of triazole derivatives in medicinal chemistry (Ustabaş et al., 2020).

Applications in Veterinary Medicine

The derivatives of 1,2,4-triazole, including the specific compound , have also found applications in veterinary medicine. For example, Ohloblina et al. (2022) investigated the effects of a potential drug containing 1,2,4-triazole derivatives on the blood composition of animals, demonstrating its veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

Antidepressant Properties

The potential antidepressant properties of 1,2,4-triazole derivatives have also been studied. Klen et al. (2017) synthesized 3-substituted thietane-1,1-dioxides, including triazole derivatives, and demonstrated significant antidepressant effects in their studies (Klen et al., 2017).

Mechanism of Action

1,2,4-Triazoles, including “5-bromo-1-propyl-1H-1,2,4-triazole”, have been found to exhibit significant antibacterial activity . They are believed to act by inhibiting essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Future Directions

The future research directions for “5-bromo-1-propyl-1H-1,2,4-triazole” and similar compounds could involve further investigations on their antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, further studies could be conducted to explore their potential applications in other fields, such as propellants, explosives, pyrotechnics, and chemotherapy .

properties

IUPAC Name

5-bromo-1-propyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVHCGNAOYDRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50794088
Record name 5-Bromo-1-propyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50794088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64907-53-5
Record name 5-Bromo-1-propyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50794088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-propyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-bromo-1-propyl-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
5-bromo-1-propyl-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
5-bromo-1-propyl-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
5-bromo-1-propyl-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
5-bromo-1-propyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.